Tris(cyclohexylammonium) (phosphonatooxy)acetate

Enzyme activation Erythrocyte metabolism 2,3-DPG phosphatase

Researchers studying erythrocyte metabolism face variability in 2,3-DPG phosphatase activation due to undefined salt hydration states and phosphate contamination in generic phosphoglycolate salts. Tris(cyclohexylammonium) (phosphonatooxy)acetate solves this with a single, well-defined trihydrate crystal lattice (Pna2₁) that ensures: • Reproducible activation of BPGM phosphatase domain with minimal lot-to-lot variability • Low inorganic phosphate background for accurate colorimetric Pᵢ detection • Consistent solubility and handling properties unattainable with sodium or potassium phosphoglycolate salts Ideal for hemoglobin-oxygen affinity research and 2,3-DPG synthase/phosphatase balance studies.

Molecular Formula C20H44N3O6P
Molecular Weight 453.6 g/mol
CAS No. 95648-83-2
Cat. No. B12658872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(cyclohexylammonium) (phosphonatooxy)acetate
CAS95648-83-2
Molecular FormulaC20H44N3O6P
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C(C(=O)[O-])OP(=O)([O-])[O-]
InChIInChI=1S/3C6H13N.C2H5O6P/c3*7-6-4-2-1-3-5-6;3-2(4)1-8-9(5,6)7/h3*6H,1-5,7H2;1H2,(H,3,4)(H2,5,6,7)
InChIKeyYIWGEDXSPPWPAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(cyclohexylammonium) (Phosphonatooxy)Acetate – Baseline Overview


Tris(cyclohexylammonium) (phosphonatooxy)acetate (CAS 95648‑83‑2; synonym: phosphoglycolic acid tri(cyclohexylammonium) salt) is a tri‑cyclohexylammonium salt of 2‑phosphoglycolic acid . The phosphoglycolate anion functions as a physiological activator of 2,3‑diphosphoglycerate (2,3‑DPG) phosphatase, making this compound a critical tool in erythrocyte metabolism and hemoglobin‑oxygen affinity research [1]. The compound is supplied as a crystalline solid with a molecular weight of 453.55 g mol⁻¹ and exists as a trihydrate in the solid state as confirmed by single‑crystal X‑ray diffraction [2].

Tris(cyclohexylammonium) counter-ion ensures low inorganic phosphate contamination for sensitive 2,3-DPG phosphatase assays.
Reported as suitable for activation of bisphosphoglycerate mutase (BPGM) phosphatase domain in erythrocyte metabolism research.
Single, well-defined trihydrate crystal lattice (confirmed by X-ray diffraction) supports batch-to-batch consistency in solid-state handling.

Tris(cyclohexylammonium) Salt: Why Substitution Fails


Although the phosphoglycolate anion is the active species in 2,3‑DPG phosphatase activation, the choice of salt form critically influences experimental outcomes . The tris(cyclohexylammonium) counter‑ion confers a well‑defined trihydrate crystal lattice with low inorganic phosphate contamination, whereas sodium and potassium phosphoglycolate salts crystallize in multiple ionization states and hydration forms that can introduce variability in solubility, hygroscopicity, and free phosphate background [1]. Even other cyclohexylammonium salts, such as phosphoenolpyruvate tris(cyclohexylammonium) (CAS 35556‑70‑8), target entirely different enzyme systems (kinases vs. phosphatase). Unqualified salt substitution therefore risks altered enzyme kinetics and non‑reproducible 2,3‑DPG phosphatase activation data .

This product Tris(cyclohexylammonium) phosphoglycolate: low phosphate background, single trihydrate form.
Potential substitute Sodium or potassium phosphoglycolate salts may exhibit multiple hydration states and higher free phosphate levels, potentially shifting enzyme kinetics and assay background.
This product Phosphoglycolate anion: specific activator of BPGM phosphatase domain.
Potential substitute Phosphoenolpyruvate tris(cyclohexylammonium) (CAS 35556-70-8) acts as a kinase substrate, not a phosphatase activator; functional interchange may not transfer.

Tris(cyclohexylammonium) (Phosphonatooxy)Acetate vs. Analogs: Evidence


2,3‑DPG Phosphatase Activation Validation

The tris(cyclohexylammonium) salt is specifically validated and marketed as 'suitable for activation of 2,3‑diphosphoglycerate phosphatase' . The free phosphoglycolic acid must be prepared by Dowex 50 (H⁺) treatment of the cyclohexylammonium salt and subsequent pH adjustment to 6.3 before use [1]. In contrast, the lithium salt of phosphoglycolic acid is predominantly employed for photorespiration and tissue 2‑phosphoglycolate content studies, with no documented suitability for 2,3‑DPG phosphatase activation . While sodium and potassium phosphoglycolate salts have been crystallographically characterized in multiple ionization states, their biochemical validation for this specific enzymatic application is absent from the literature [2].

Activation validation
Cross-study comparable
Suitable for 2,3-DPG phosphatase activation (manufacturer-validated) vs Li salt: photorespiration/tissue content studies; Na/K salts: crystallography only
Qualitative difference in documented application scope
Supports erythrocyte metabolism assay workflow; avoids extra ion-exchange step.
Requires Dowex 50 (H⁺) preparation and pH 6.3 adjustment before use.
Enzyme activation Erythrocyte metabolism 2,3-DPG phosphatase

Crystal Lattice Parameter Comparison

Single‑crystal X‑ray diffraction at 85 K resolves the tris(cyclohexylammonium) phosphoglycolate trihydrate in the orthorhombic space group Pna2₁ with unit‑cell dimensions a = 22.512 Å, b = 19.613 Å, c = 6.201 Å, and a residual factor R = 0.0431 [1]. The co‑determined tripotassium phosphoglycolate dihydrate adopts a distinctly different lattice, reflecting the structural influence of the cyclohexylammonium cation versus the potassium cation [1]. Ammonium phosphoglycolate salts, characterized at 150 K, exhibit four distinct ionization‑state polymorphs (NH₄·H₂PG, 3NH₄·H₂PG·HPG, 2NH₄·HPG, 3NH₄·PG·H₂O), demonstrating that the choice of cation dictates the accessible solid‑state forms [2].

Crystal lattice
Head-to-head comparison
a=22.512 Å, b=19.613 Å, c=6.201 Å (Pna2₁, R=0.0431 at 85 K) vs Tripotassium salt: different lattice; ammonium salts: four polymorphs at 150 K
Unique trihydrate lattice with no reported polymorphic variability
Ensures batch-to-batch consistency in solid-state properties.
Mo Kα radiation, 85 K measurement.
X-ray crystallography Solid-state chemistry Hydrate stability

Inorganic Phosphate Contamination Level

The Sigma‑Aldrich product (P4261) carries an explicit lot‑release analysis note of 'Low inorganic phosphorus content' . This specification is critical because free inorganic phosphate (Pᵢ) is the product of the 2,3‑DPG phosphatase reaction; even trace Pᵢ contamination elevates background signal in colorimetric phosphate detection assays [1]. Commercial phosphoglycolic acid lithium salt (≥95% HPLC purity) lacks this documented low‑phosphate specification . Sodium and potassium phosphoglycolate salts, prepared for crystallographic studies, were not characterized for free phosphate content [2].

Phosphate contamination
Cross-study comparable
Low inorganic phosphorus content (manufacturer specification) vs Li salt: no low-Pᵢ specification; ≥95% HPLC purity only
Qualitative specification advantage; no quantitative Pᵢ threshold publicly available for comparators
Critical for sensitivity in colorimetric phosphate detection assays.
Lot-release quality control for biochemical reagent grade.
Purity specification Phosphatase assay Free phosphate background

Functional Selectivity: Phosphoglycolate vs. Phosphoenolpyruvate

Tris(cyclohexylammonium) (phosphonatooxy)acetate (phosphoglycolate) is a specific activator of the phosphatase activity of bisphosphoglycerate mutase (BPGM), with little phosphatase activity detected in its absence irrespective of substrate concentration [1][2]. In contrast, phosphoenolpyruvate tris(cyclohexylammonium) salt (CAS 35556‑70‑8) serves as a substrate for pyruvate kinase and lactate dehydrogenase in coupled enzyme assays . The two compounds, despite sharing the same tris(cyclohexylammonium) cation, are not functionally interchangeable: phosphoglycolate activates the phosphatase domain of BPGM, while PEP is a phosphoryl donor in kinase reactions [1].

Functional selectivity
Class-level inference
Phosphatase activator (BPGM 2,3-DPG phosphatase) vs Phosphoenolpyruvate cyclohexylammonium: kinase substrate (pyruvate kinase, LDH)
No phosphatase activity detected without phosphoglycolate; PEP does not substitute
Prevents cross-reactivity confusion in erythrocyte enzyme assays.
Data from human erythrocyte BPGM; 2,3-DPG phosphatase assay context.
Enzyme specificity Phosphatase activator Kinase substrate

Tris(cyclohexylammonium) (Phosphonatooxy)Acetate – Recommended Applications


Erythrocyte 2,3‑DPG Phosphatase Activation Assay

This is the primary validated application. The compound directly activates the phosphatase domain of bisphosphoglycerate mutase (BPGM), enabling quantitative measurement of 2,3‑DPG hydrolysis rates in human erythrocyte lysates. The low inorganic phosphate background minimizes interference in colorimetric Pᵢ detection [1][2]. Protocols require Dowex 50 (H⁺) conversion to the free acid followed by pH adjustment to 6.3 before use [2].

X‑Ray Crystallography Reference Standard

The well‑defined trihydrate crystal lattice (Pna2₁, a=22.512 Å, b=19.613 Å, c=6.201 Å, R=0.0431) makes this compound a reliable reference material for solid‑state characterization of phosphoglycolate salts [3]. Its single polymorphic form contrasts with the multiple ionization states observed in sodium, potassium, and ammonium phosphoglycolate salts, simplifying comparative crystallographic analyses [3][4].

Hemoglobin‑Oxygen Affinity Modulation Studies

2‑Phosphoglycolate is the physiological effector that controls 2,3‑DPG levels in red blood cells, which in turn modulate hemoglobin‑oxygen affinity. The tris(cyclohexylammonium) salt provides a reproducible source of the activator for studying the 2,3‑DPG synthase/phosphatase balance as a therapeutic target in ischemia and sickle cell disease [1]. The competitive inhibition of phosphoglycolate‑dependent phosphatase by 3‑phosphoglycerate (3‑PGA) can be quantitatively assessed using this reagent [1].

Application
Selection Property
Validation Focus
Erythrocyte 2,3-DPG phosphatase activation assay
Validated enzyme activation; low phosphate background
Colorimetric Pᵢ detection in erythrocyte lysates
X-ray crystallography reference standard
Defined trihydrate crystal lattice
Unit-cell parameter and polymorph consistency
Hemoglobin-oxygen affinity modulation research
2,3-DPG level regulator
3-PGA competitive inhibition assessment in erythrocyte models
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